molecular formula C11H16FNO3 B1404070 5-(2,2-Diethoxyethoxy)-2-fluoropyridine CAS No. 1154579-54-0

5-(2,2-Diethoxyethoxy)-2-fluoropyridine

Cat. No. B1404070
M. Wt: 229.25 g/mol
InChI Key: KRHQZRJZCPHSSO-UHFFFAOYSA-N
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Description

“5-(2,2-Diethoxyethoxy)-2-fluoropyridine” is a chemical compound that likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “5-” in the name suggests that the substituent is attached to the fifth carbon of the pyridine ring . The “2,2-Diethoxyethoxy” part refers to a functional group attached to the pyridine ring, which consists of an ether (an oxygen atom connected to two carbon atoms) that is further connected to another ether group .


Molecular Structure Analysis

The molecular structure of “5-(2,2-Diethoxyethoxy)-2-fluoropyridine” would consist of a pyridine ring with a fluorine atom and a 2,2-diethoxyethoxy group attached to it. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

The chemical reactivity of “5-(2,2-Diethoxyethoxy)-2-fluoropyridine” would be influenced by the presence of the pyridine ring, the fluorine atom, and the 2,2-diethoxyethoxy group. Pyridine is a basic aromatic heterocycle and can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2,2-Diethoxyethoxy)-2-fluoropyridine” would depend on its molecular structure. For example, the presence of the ether groups would likely make it more polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Pharmaceutical Research

5-(2,2-Diethoxyethoxy)-2-fluoropyridine and its derivatives have been extensively researched in the synthesis of various nucleosides related to 5-fluorouracil and 5-fluorocytosine. These nucleosides have significant implications in pharmaceutical research, particularly in the development of anticancer drugs. For instance, the work of Nesnow and Heidelberger (1973, 1975) involved synthesizing different derivatives, including 5-fluoro-3-deazauridine and 5-fluoro-4-methoxy-3-deazauridine, which have potential applications in cancer chemotherapy (Nesnow & Heidelberger, 1973), (Nesnow & Heidelberger, 1975).

Radiochemistry and Medical Imaging

In the field of radiochemistry, Carroll, Nairne, and Woodcraft (2007) highlighted the use of fluoropyridines, including derivatives of 5-(2,2-Diethoxyethoxy)-2-fluoropyridine, in Positron Emission Tomography (PET) imaging. Their research demonstrated how fluoropyridines, especially when labeled with fluorine-18, are valuable in medical imaging applications (Carroll, Nairne, & Woodcraft, 2007).

Organic Synthesis and Chemical Intermediates

The compound and its derivatives also play a role in organic synthesis. Kopchuk et al. (2020) explored the synthesis of 5-aryl-2,2′-bipyridines bearing fluorinated anilines, investigating their photophysical properties. This research contributes to the understanding of how fluorine substitution affects the properties of organic compounds, which is crucial in developing new materials and intermediates in organic chemistry (Kopchuk et al., 2020).

Electrochemical Applications

In the realm of electrochemistry, Wang et al. (2019) conducted research on fluoropolymers, including derivatives of 5-(2,2-Diethoxyethoxy)-2-fluoropyridine, for their potential as charge storage materials. They developed high-performance materials demonstrating promising applications in supercapacitors and other energy storage technologies (Wang et al., 2019).

properties

IUPAC Name

5-(2,2-diethoxyethoxy)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO3/c1-3-14-11(15-4-2)8-16-9-5-6-10(12)13-7-9/h5-7,11H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHQZRJZCPHSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CN=C(C=C1)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,2-Diethoxyethoxy)-2-fluoropyridine

Synthesis routes and methods

Procedure details

Bromoacetaldehyde diethyl acetal (6.75 ml, 44.9 mmol) and cesium carbonate (30.9 g, 95.0 mmol) were added to an N,N-dimethylacetamide solution (60 ml) of 6-fluoropyridin-3-ol (3.0 g, 24.9 mmol, purity: at most 94%), and stirred under a nitrogen atmosphere at 100° C. for 15 hours. The reaction solution was cooled with ice, water was added, and extracted with ethyl acetate. The organic layer was washed with water and saturated saline water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (Biotage, hexane:ethyl acetate=17:1 to 6:1) to obtain 5-(2,2-diethoxyethoxy)-2-fluoropyridine (5.67 g, yield: 99%) as a pale yellow oil.
Quantity
6.75 mL
Type
reactant
Reaction Step One
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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